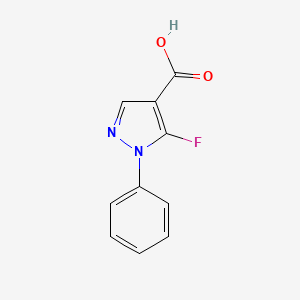

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid

Description

5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a fluorine atom at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 4 of the pyrazole ring. Its synthesis often involves a Halex reaction, a nucleophilic aromatic substitution process that introduces fluorine into the pyrazole scaffold . The compound’s structure confers unique electronic and steric properties, making it a precursor for fungicidal agents and bioactive derivatives like fluorobenzamides .

Properties

IUPAC Name |

5-fluoro-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZKSONDELVYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265986-57-0 | |

| Record name | 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Biological Activities

5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

- Anti-inflammatory Properties : Research indicates that pyrazole compounds can reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antiviral Effects : Some studies have reported antiviral activities associated with pyrazole derivatives, suggesting potential applications in treating viral infections .

Synthesis of Fungicides

This compound serves as an important intermediate in the synthesis of fungicides. The compound can be transformed into various derivatives that exhibit potent antifungal properties. For instance:

| Fungicide Derivative | Target Fungi | Activity |

|---|---|---|

| 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Botrytis cinerea | High |

| 5-fluoro-1-(naphthalen-1-yl)-3-(phenyl)-1H-pyrazole | Fusarium spp. | Moderate |

These derivatives are synthesized from this compound through various chemical reactions involving halogenation and acylation processes, enhancing their efficacy against phytopathogenic fungi .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a scaffold for developing novel therapeutic agents. Its structure allows for modifications that can lead to compounds with improved pharmacological profiles. For example:

| Modification | New Compound | Target Activity |

|---|---|---|

| Substitution at position 3 with alkyl groups | 5-fluoro-3-methyl-1H-pyrazole | Enhanced anti-inflammatory |

| Addition of halogen at position 4 | 5-fluoro-4-bromo-1H-pyrazole | Increased antimicrobial activity |

These modifications have been shown to enhance the biological activity of the base compound, making it a versatile building block in drug design .

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies are crucial for understanding how different modifications to the pyrazole ring affect biological activity. Research has demonstrated that:

Mechanism of Action

The mechanism of action of 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

- Fluorine at position 5 lowers LogP compared to bulkier substituents like isopropyl, favoring aqueous solubility.

- Trifluoromethyl groups at position 5 or 3 significantly reduce pKa due to strong electron withdrawal.

Biological Activity

5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, among other therapeutic applications. In this article, we will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C10H8FN3O2

- Molar Mass : 223.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This mechanism is crucial for its anticancer properties, as many cancer therapies target enzyme pathways involved in cell proliferation .

Receptor Binding : It can modulate signaling pathways by binding to cell surface receptors, influencing cellular responses that are vital in inflammatory and cancer processes .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties:

- In Vitro Studies : The compound showed significant antiproliferative effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

In one study, it was reported that the compound inhibited cell growth with IC50 values indicating effective cytotoxicity against these cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Moderate Inhibition |

| HeLa | 15.0 | Significant Inhibition |

| MDA-MB-231 | 10.0 | Strong Inhibition |

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities:

- Antibacterial Activity : It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

In vitro studies indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties:

- Mechanism : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Research findings indicate that it exhibits a selective inhibition profile with IC50 values showing superior efficacy compared to traditional anti-inflammatory drugs .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, in treating breast cancer. The results showed a significant reduction in tumor size in vivo models treated with the compound compared to control groups .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against a panel of pathogens. It was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in infectious diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis of the intermediate ester to yield the carboxylic acid. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize by-products. Recrystallization or column chromatography is typically used for purification .

Q. How is the structural integrity of this compound experimentally validated?

Structural confirmation relies on:

- X-ray crystallography : Determines precise bond lengths, angles, and molecular packing (e.g., orthorhombic crystal systems with space groups) .

- Spectroscopy :

- -NMR : Signals at δ 8.2–8.5 ppm (pyrazole-H), δ 7.4–7.6 ppm (aryl-H), and δ 12.5–13.0 ppm (carboxylic acid -OH).

- IR : Stretching vibrations at ~1700 cm (C=O) and ~2500–3300 cm (-COOH) .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Confirms %C, %H, and %N within ±0.4% of theoretical values.

- Melting Point : Sharp melting points (e.g., 210–212°C) indicate high purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set optimize molecular geometry and compute:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with kinetic stability.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for derivatization .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare experimental NMR/IR with computed spectra from DFT.

- Multi-technique analysis : Pair X-ray data with Hirshfeld surface analysis to resolve packing ambiguities (e.g., hydrogen-bonding networks) .

Q. How can derivatization enhance the compound’s bioactivity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazole C5 position to modulate solubility and target affinity.

- Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2) .

Q. What methodologies assess stability under varying experimental conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C).

- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. How are synthetic by-products characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.